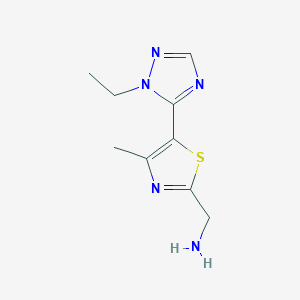
(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine is a synthetic organic compound that features a triazole ring and a thiazole ring. Compounds containing these heterocyclic structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Formation of the Thiazole Ring: This often involves the cyclization of thioamides with α-haloketones.
Coupling of Rings: The triazole and thiazole rings can be coupled through various methods, including nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry
In chemistry, (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole and thiazole rings are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine would depend on its specific biological target. Generally, compounds with triazole and thiazole rings can interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- (5-(1-Methyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine
- (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-ethylthiazol-2-yl)methanamine
Uniqueness
The uniqueness of (5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylthiazol-2-yl)methanamine lies in its specific substitution pattern on the triazole and thiazole rings, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C9H13N5S |
|---|---|
分子量 |
223.30 g/mol |
IUPAC 名称 |
[5-(2-ethyl-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C9H13N5S/c1-3-14-9(11-5-12-14)8-6(2)13-7(4-10)15-8/h5H,3-4,10H2,1-2H3 |
InChI 键 |
HMEFNJYPPGJBBM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC=N1)C2=C(N=C(S2)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


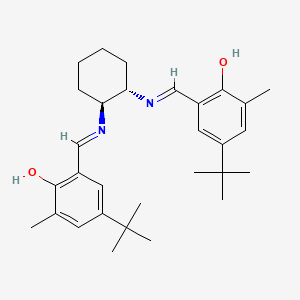
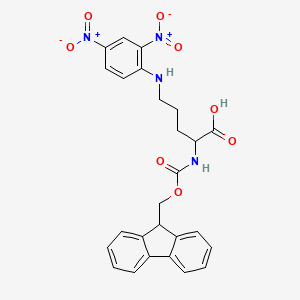
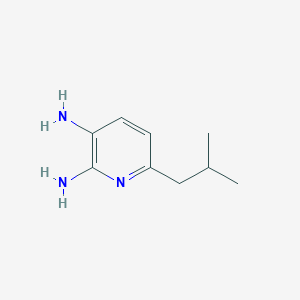
![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)
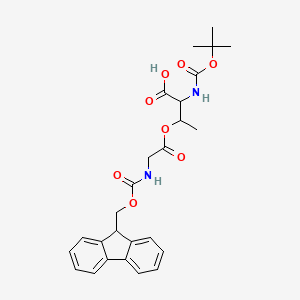
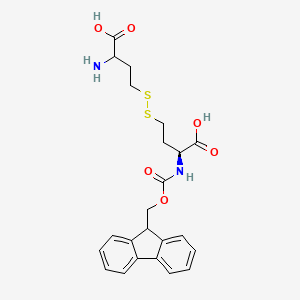
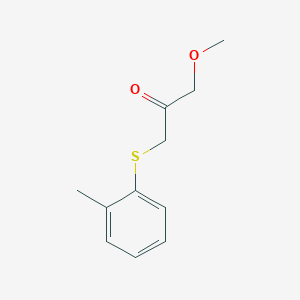



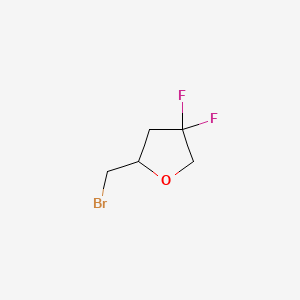
![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
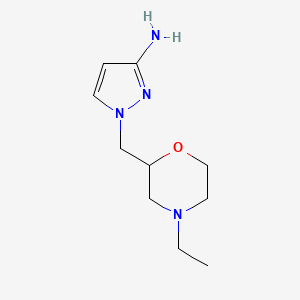
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
